molecular formula C20H18FN3O3 B2442801 (3-Fluoro-4-methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034279-33-7

(3-Fluoro-4-methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2442801
CAS RN: 2034279-33-7
M. Wt: 367.38
InChI Key: OBARIRLXNIBCBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the structures of related compounds were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography. As per the available information, the structures were solved by direct methods .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of related compounds have been explored through methods such as three-step substitution reactions, leading to the creation of boric acid ester intermediates with benzene rings. These compounds are characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies like those conducted by Huang et al. (2021) delve into the conformational analysis of these molecules, comparing molecular structures optimized by DFT with those determined by X-ray diffraction. This research highlights the utility of such compounds in understanding the molecular basis of their properties and potential applications (Huang et al., 2021).

Antimicrobial Activities

Compounds structurally similar to "(3-Fluoro-4-methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" have been evaluated for their antimicrobial properties. For example, Kumar et al. (2012) synthesized a series of compounds and screened them for antimicrobial activity, showing that some possess activity comparable to standard drugs such as ciprofloxacin and fluconazole. This suggests potential therapeutic applications of these compounds in treating microbial infections (Kumar et al., 2012).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Research also extends to the exploration of the molecular electrostatic potential and frontier molecular orbitals of related compounds, as analyzed through DFT. These studies reveal physicochemical properties that could inform the development of new materials or pharmaceuticals. The work by Huang et al. (2021) is an example of such research, providing insights into the electronic structure and reactivity of the compounds studied (Huang et al., 2021).

Role in Supramolecular Architectures

Investigations into the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in the crystal packing of derivatives, have been conducted. Sharma et al. (2019) studied a series of compounds to understand how these interactions contribute to the stability and formation of supramolecular architectures. This research could influence the design of materials with specific properties or functionalities (Sharma et al., 2019).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-17-8-7-14(11-16(17)21)20(25)24-10-9-15(12-24)18-22-19(27-23-18)13-5-3-2-4-6-13/h2-8,11,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBARIRLXNIBCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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